1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Description
1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H14N4O2 and its molecular weight is 366.38. The purity is usually 95%.
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Scientific Research Applications
1. Understanding Intramolecular Hydrogen Bonding
Research on pyrazole derivatives, closely related to 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, highlights the importance of intramolecular hydrogen bonds in influencing the reactivity of these compounds. Studies have been conducted to understand the impact of these hydrogen bonds on the reductive cyclization process in pyrazole derivatives, which can be crucial for the synthesis of various compounds (Szlachcic et al., 2020).
2. Unusual Decomposition and Synthesis Mechanisms
Research has also uncovered an unusual decomposition of 2-nitrophenyl-substituted N-formyl pyrazolines, leading to the exclusive formation of 2-aryl quinolines instead of pyrazolo[1,5-c]quinazolines. This finding has provided insights into novel synthetic routes and mechanisms for the formation of quinoline derivatives under specific conditions (Joshi et al., 2018).
3. Synthesis of Substituted Quinolines
Another area of research involves the synthesis of various substituted quinolines and heterocyclo[x,y-c]quinolines. This research has explored the versatility of certain precursors in generating bifunctionality required for building heterocyclic rings, which can be of potential chemotherapeutic value (Khodair et al., 1999).
4. Photophysical Properties and Logic Gate Implementation
The photophysical properties of pyrazoloquinoline derivatives, closely related to this compound, have been studied for their potential in molecular logic gate implementation. These studies focus on how substituents affect the excited-state deactivation and the feasibility of using these compounds in advanced arithmetic operations in unimolecular logic circuits (Uchacz et al., 2019).
5. Organic Light-Emitting Diodes (OLEDs)
Research on pyrazoloquinoline derivatives has also extended to their application in organic light-emitting diodes (OLEDs). These studies have examined the suitability of variously substituted pyrazoloquinolines as emitting materials in OLEDs, exploring their electroluminescence, turn-on voltage, and external quantum efficiency (T. et al., 2001).
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O2/c27-26(28)17-10-6-9-16(13-17)25-22-18-11-4-5-12-20(18)23-14-19(22)21(24-25)15-7-2-1-3-8-15/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAGTAPJAYFMIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.